molecular formula C8H13IO2 B3116079 8-Iodo-1,4-dioxaspiro[4.5]decane CAS No. 213833-68-2

8-Iodo-1,4-dioxaspiro[4.5]decane

Cat. No. B3116079
CAS RN: 213833-68-2
M. Wt: 268.09 g/mol
InChI Key: DMVFMHBEQNPBKC-UHFFFAOYSA-N
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Description

“8-Iodo-1,4-dioxaspiro[4.5]decane” is an intermediate in organic synthesis used in the production of pharmaceuticals . It has a molecular formula of C8H13IO2 . The average mass is 268.092 Da and the monoisotopic mass is 267.996002 Da .


Molecular Structure Analysis

The molecular structure of “8-Iodo-1,4-dioxaspiro[4.5]decane” consists of a spirocyclic compound with two oxygen atoms and one iodine atom . Spirocyclic compounds are a type of cyclic compound, or ring structure, consisting of two rings sharing one atom .


Chemical Reactions Analysis

While specific chemical reactions involving “8-Iodo-1,4-dioxaspiro[4.5]decane” are not available, it’s known that dioxaspiro compounds can participate in a variety of chemical reactions. For instance, 1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of spirocyclotriphosphazenes .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalysed Aminocarbonylation : Farkas et al. (2015) demonstrated that 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane can be aminocarbonylated using a palladium-phosphine precatalyst, leading to the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This process highlights the compound's potential in complex organic synthesis (Farkas, Petz, & Kollár, 2015).

  • Bifunctional Synthetic Intermediate : Zhang Feng-bao (2006) identified 1,4-Dioxaspiro[4.5]decan-8-one, related to 8-Iodo-1,4-dioxaspiro[4.5]decane, as a useful intermediate in synthesizing organic chemicals like pharmaceuticals, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Applications in Nonlinear Optical Materials

  • Nonlinear Optical Devices : Kagawa et al. (1994) explored 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) for its potential in nonlinear optical devices. Their study included material purification, single crystal growth, characterization, and second harmonic generation, demonstrating its applicability in this field (Kagawa et al., 1994).

Safety and Hazards

“8-Iodo-1,4-dioxaspiro[4.5]decane” is highly flammable, hazardous in case of skin contact, and toxic if inhaled or ingested . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

The future directions for “8-Iodo-1,4-dioxaspiro[4.5]decane” could involve its use in the synthesis of new pharmaceuticals or other organic compounds. As an intermediate, its utility would be determined by the specific synthetic pathways in which it’s involved .

properties

IUPAC Name

8-iodo-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IO2/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVFMHBEQNPBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1I)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Iodo-1,4-dioxaspiro[4.5]decane

Synthesis routes and methods I

Procedure details

A mixture of imidazole (111 g, 1.63 mol, 1.2 eq.), PPh3 (428 g, 1.63 mol, 1.2 eq.) and 1,4-dioxaspiro[4.5]decan-8-ol (215 g, 1.36 mol, 1.0 eq.) in THF (1.5 L) was cooled using an ice bath under N2. To this reaction mixture was added slowly a solution of I2 (414 g, 1.63 mol, 1.2 eq.) in THF (1 L) keeping the internal temperature <12° C. After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was partitioned between H2O (2 L), EtOAc (3 L), and brine (2 L). The aqueous layer was extracted with EtOAc (1 L×2). The combined organic layer was washed with 10% aqueous NaHSO3 (800 mL, organic layer turned light yellow), brine (1 L), dried over Na2SO4, filtered, and evaporated. The crude product was dissolved in diethyl ether (6 L), filtered, and the solid was washed with diethyl ether (300 mL×3). The filtrate was concentrated and purified by column chromatography (100% hexanes to 5% EtOAc in hexanes, Rf=0.3 in 5% EtOAc in hexanes) to give 340 g (93.4% yield) of 8-iodo-1,4-dioxaspiro[4.5]decane. GC-MS: 269 (M+1).
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
428 g
Type
reactant
Reaction Step One
Quantity
215 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
414 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 1,4-dioxa-spiro[4.5]decan-8-ol (18.0 g, 114 mmol), imidazole (10.1 g, 148 mmol) and triphenylphosphine (34.3 g, 131 mmol) in tetrahydrofuran (57 ml) was added iodine (33.2 g, 131 mmol) in tetrahydrofuran (57 ml) at 0° C. The mixture was warmed to room temperature, and stirred for 6 hours. The mixture was poured into 10 wt % aqueous sodium hydrogen sulfite, and the organic compound was extracted with hexane (three times). The organic layer was washed with water, dried over sodium sulfate, and concentrated in vacuo. The residue was dissolved into hexane again, and filtrated to remove triphenylphosphine oxide. The filtrate was concentrated in vacuo to afford 8-iodo-1,4-dioxa-spiro[4.5]decane as a colorless oil (18.1 g, 67.6 mmol, 59%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Quantity
57 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 2
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 3
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 4
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 5
8-Iodo-1,4-dioxaspiro[4.5]decane
Reactant of Route 6
8-Iodo-1,4-dioxaspiro[4.5]decane

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